molecular formula C10H10O4 B146807 2,5-Dimethylterephthalic Acid CAS No. 6051-66-7

2,5-Dimethylterephthalic Acid

Cat. No. B146807
CAS RN: 6051-66-7
M. Wt: 194.18 g/mol
InChI Key: FKUJGZJNDUGCFU-UHFFFAOYSA-N
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Patent
US08012956B2

Procedure details

2,5-Dimethylterephthalic acid (200 mg, 1.03 mmol) was dissolved in DMF (5 mL) and HATU (392 mg, 1.03 mmol) was added and the mixture was stirred at ambient for 15 minutes. N,N-Diisopropylethylamine (0.7 mL, 3.99 mmol) was added and after 5 minutes 1-[6-(3-endo-amino-8-azabicyclo[3.2.1]oct-8-yl)pyridine-3-yl]ethanone (prepared in Example 19 Step 3) (250 mg, 1.02 mmol) was added and the mixture was stirred at 50° C. for 15 h. The mixture was cooled to ambient temperature and HATU (392 mg, 1.03 mmol) and N,N-diisopropylethylamine (0.2 mL, 1.14 mmol) were added and the mixture was stirred at ambient for 15 minutes. Ammonia gas was bubbled into the solution and a thick precipitate formed. The mixture was stirred at 50° C. for 0.5 h and then was cooled to ambient temperature and was concentrated. The residue was treated with 1N aqueous hydrochloric acid (2 mL) and DMSO. Water was added and the precipitate was collected by filtration then further purified by reverse phase HPLC. The pure fractions were combined and concentrated to an aqueous residue. The aqueous residue was basified with sodium bicarbonate and extracted with ethyl acetate (2×). The combined organic portion was dried over magnesium sulfate then filtered and was concentrated to afford N-[8-(5-acetylpyridin-2-yl)-8-azabicyclo[3.2.1]oct-3-endo-yl]-2,5-dimethylbenzene-1,4-dicarboxamide (77 mg, 0.183 mmol, 18% yield). 1H NMR (400 MHz, d6-DMSO): δ 8.74 (d, 1H), 8.28 (d, 1H), 7.97 (dd, 1H), 7.71 (br s, 1H), 7.41 (br s, 1H), 7.24 (s, 1H), 7.12 (s, 1H), 6.79 (d, 1H), 4.62 (br s, 2H), 3.87 (br s, 1H), 2.45 (s, 3H), 2.35 (s, 3H), 2.30 (s, 3H), 2.27-2.18 (m, 2H), 2.15-1.94 (m, 4H), 1.89 (d, 2H); MS (EI) for C24H28N4O3: 421 (MH+).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
392 mg
Type
reactant
Reaction Step Two
Quantity
0.7 mL
Type
reactant
Reaction Step Three
[Compound]
Name
1-[6-(3-endo-amino-8-azabicyclo[3.2.1]oct-8-yl)pyridine-3-yl]ethanone
Quantity
250 mg
Type
reactant
Reaction Step Three
Name
Quantity
392 mg
Type
reactant
Reaction Step Four
Quantity
0.2 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[C:9](C(O)=O)[C:8]([CH3:14])=[CH:7][C:3]=1[C:4](O)=[O:5].C[N:16](C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.C(N(CC)C(C)C)(C)C.C[N:49]([CH:51]=[O:52])C>>[CH3:1][C:2]1[CH:10]=[C:9]([C:51]([NH2:49])=[O:52])[C:8]([CH3:14])=[CH:7][C:3]=1[C:4]([NH2:16])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
CC1=C(C(=O)O)C=C(C(=C1)C(=O)O)C
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
392 mg
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Step Three
Name
Quantity
0.7 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
1-[6-(3-endo-amino-8-azabicyclo[3.2.1]oct-8-yl)pyridine-3-yl]ethanone
Quantity
250 mg
Type
reactant
Smiles
Step Four
Name
Quantity
392 mg
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
0.2 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the mixture was stirred at 50° C. for 15 h
Duration
15 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at ambient for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
Ammonia gas was bubbled into the solution
CUSTOM
Type
CUSTOM
Details
a thick precipitate formed
STIRRING
Type
STIRRING
Details
The mixture was stirred at 50° C. for 0.5 h
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to ambient temperature
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
ADDITION
Type
ADDITION
Details
The residue was treated with 1N aqueous hydrochloric acid (2 mL) and DMSO
ADDITION
Type
ADDITION
Details
Water was added
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
then further purified by reverse phase HPLC
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an aqueous residue
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic portion was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
then filtered
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1=C(C=C(C(=C1)C(=O)N)C)C(=O)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.183 mmol
AMOUNT: MASS 77 mg
YIELD: PERCENTYIELD 18%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.